Fmoc-D-Thz-OH
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Overview
Description
Fmoc-D-Thz-OH: Fmoc-D-thioproline ) is a derivative of thioproline, a sulfur-containing amino acid. It is commonly used in peptide synthesis due to its unique properties. The compound has a molecular formula of C19H17NO4S and a molecular weight of 355.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-D-Thz-OH is synthesized through a series of chemical reactions involving the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The synthesis typically involves the following steps:
- Protection of the amino group with Fmoc chloride.
- Formation of the thiazolidine ring through cyclization reactions.
- Purification of the final product using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include batch processing and continuous flow synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Thz-OH undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Deprotected amino acids or peptides.
Scientific Research Applications
Chemistry: It helps in the synthesis of complex peptides and proteins .
Biology: In biological research, Fmoc-D-Thz-OH is used to study protein-protein interactions and enzyme mechanisms. It serves as a tool for investigating the role of sulfur-containing amino acids in biological systems .
Medicine: It is also used in the synthesis of peptide-based therapeutics .
Industry: this compound is employed in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of Fmoc-D-Thz-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated, the thiazolidine ring can participate in various biochemical interactions, including enzyme inhibition and protein binding .
Molecular Targets and Pathways:
Enzyme Inhibition: this compound can inhibit enzymes that interact with sulfur-containing amino acids.
Protein Binding: The compound can bind to specific protein targets, affecting their function and activity.
Comparison with Similar Compounds
Fmoc-D-2-Thienylalanine: Another sulfur-containing amino acid derivative with similar applications in peptide synthesis.
Fmoc-L-thiazolidine-4-carboxylic acid: A related compound used in similar synthetic applications.
Uniqueness: Fmoc-D-Thz-OH is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its utility in various research fields make it a valuable compound .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWNZLPLVVGCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423719-54-4 |
Source
|
Record name | (4R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolane-4-carboxylic acid 97% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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